1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1251342-65-0
VCID: VC3393422
InChI: InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O
Molecular Formula: C12H12BrNOS
Molecular Weight: 298.2 g/mol

1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

CAS No.: 1251342-65-0

Cat. No.: VC3393422

Molecular Formula: C12H12BrNOS

Molecular Weight: 298.2 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol - 1251342-65-0

Specification

CAS No. 1251342-65-0
Molecular Formula C12H12BrNOS
Molecular Weight 298.2 g/mol
IUPAC Name 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Standard InChI InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3
Standard InChI Key TZJVDAJYUOLTSK-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O

Introduction

Chemical Properties and Structure

Molecular Identification and Physical Properties

The compound 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol possesses several distinguishing chemical identifiers and physical properties that are crucial for its characterization and application in various fields.

PropertyValue
Chemical FormulaC₁₂H₁₂BrNOS
Molecular Weight298.2 g/mol
MDL NumberMFCD16112750
PubChem CID54596073
IUPAC Name1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
AppearancePowder
Storage TemperatureRoom Temperature

Additional identifiers include the Standard InChI: InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 and InChI Key: TZJVDAJYUOLTSK-UHFFFAOYSA-N, which provide standardized representations of the compound's structure for database searching and identification .

Structural Characteristics

The structural features of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol include:

  • A thiazole core: A five-membered aromatic heterocycle containing nitrogen at position 3 and sulfur at position 1.

  • Substitution pattern:

    • Position 2: 2-Bromophenyl group (ortho-bromophenyl)

    • Position 4: Methyl group

    • Position 5: Ethan-1-ol group (hydroxyethyl)

The SMILES notation (CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O) provides a linear representation of this structure, encoding the connectivity and stereochemistry of the molecule .

Synthesis and Production Methods

Industrial Production Considerations

For larger-scale production, considerations would include:

  • Solvent Selection: Polar aprotic solvents like DMF (N,N-dimethylformamide) are often employed in thiazole synthesis due to their ability to dissolve a wide range of reagents and facilitate nucleophilic substitution reactions.

  • Catalysis: Various catalysts might be employed to improve reaction efficiency and selectivity.

  • Purification Techniques: Column chromatography, recrystallization, or other purification methods would be necessary to obtain the compound with high purity.

Biological Activity and Applications

Research and Industrial Applications

Beyond potential therapeutic applications, 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol may find utility in:

  • Chemical Building Block: Serving as an intermediate in the synthesis of more complex molecules with tailored properties.

  • Structure-Activity Relationship Studies: Providing valuable data points in understanding how specific structural features influence biological activity.

  • Material Science Applications: Thiazole derivatives can be incorporated into various materials for their unique electronic and optical properties.

Comparative Analysis with Related Compounds

Position Isomers

A structurally similar compound, 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, differs in the position of the bromine atom on the phenyl ring (para position rather than ortho position) . This positional isomerism can significantly impact:

  • Molecular Geometry: The ortho-bromo substitution in the target compound creates different steric effects compared to the para-substituted isomer.

  • Electronic Distribution: The different bromine position alters the electron distribution throughout the molecule, potentially affecting reactivity and binding interactions.

  • Biological Activity Profile: Even subtle changes in substitution patterns can dramatically alter biological activity, binding specificity, and pharmacokinetic properties.

Property1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Chemical FormulaC₁₂H₁₂BrNOSC₁₂H₁₂BrNOS
Molecular Weight298.2 g/mol298.2 g/mol
Bromine PositionOrtho (2-position) on phenyl ringPara (4-position) on phenyl ring
InChI KeyTZJVDAJYUOLTSK-UHFFFAOYSA-NQMRHMRNGDXFMPD-UHFFFAOYSA-N
PubChem CID5459607353621255

Functional Group Variants

Another related compound is 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, which contains a ketone group instead of an alcohol group at the same position . This functional group difference introduces significant changes:

  • Hydrogen Bonding Capability: The alcohol (in the target compound) can serve as both a hydrogen bond donor and acceptor, while the ketone (in the variant) can only act as a hydrogen bond acceptor.

  • Reactivity Profile: The ketone is more electrophilic and can undergo a wider range of addition reactions compared to the more nucleophilic alcohol group.

  • Metabolic Stability: Alcohols and ketones undergo different metabolic pathways in biological systems, affecting the compound's half-life and biotransformation.

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